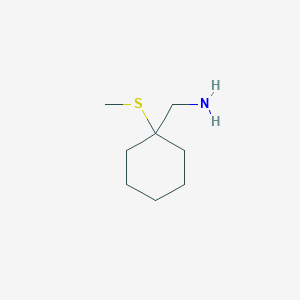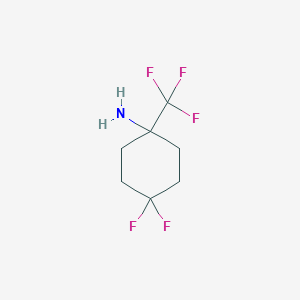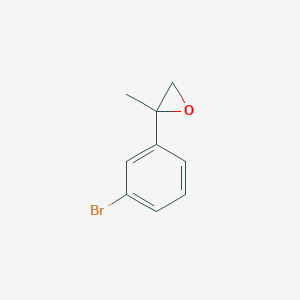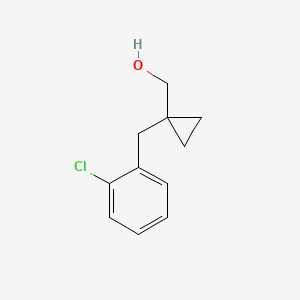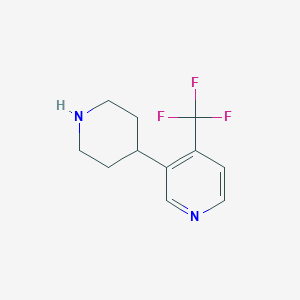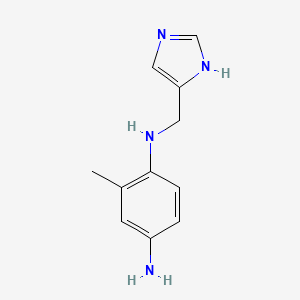
n1-((1h-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is a compound that features an imidazole ring attached to a benzene ring with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring.
Substitution: The amine groups and the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism by which N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, influencing their activity. The benzene ring and amine groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
1H-Imidazole, 4-methyl-: This compound has a similar imidazole ring but lacks the benzene ring and amine groups.
1H-Imidazole, 1-methyl-: Another similar compound with a methyl group on the imidazole ring but without the benzene ring and amine groups.
Uniqueness
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is unique due to the presence of both the imidazole ring and the benzene ring with two amine groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6,12H2,1H3,(H,13,15) |
InChIキー |
ZGMDQCNUHVBSHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)NCC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
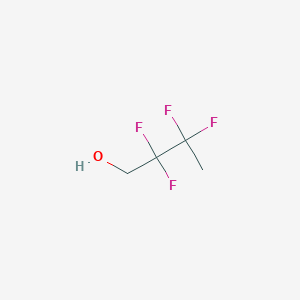
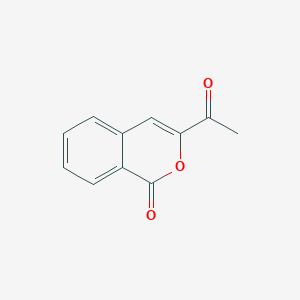
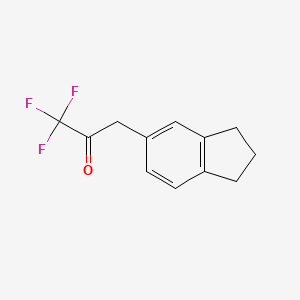
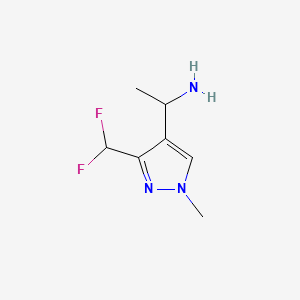
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
